3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine
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Overview
Description
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that features a thiophene ring, an ethyl(methyl)amino group, and a prop-2-yn-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the amino groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure but differ in their substituents.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol have similar heterocyclic structures but with different functional groups and biological activities.
Uniqueness
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its combination of a thiophene ring with an ethyl(methyl)amino group and a prop-2-yn-1-amine chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H16N2S |
---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
3-[5-[[ethyl(methyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C11H16N2S/c1-3-13(2)8-11-7-10(9-14-11)5-4-6-12/h7,9H,3,6,8,12H2,1-2H3 |
InChI Key |
OVVPUBHOJTUEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC(=CS1)C#CCN |
Origin of Product |
United States |
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